molecular formula C7H8O B1606349 Tricyclo[2.2.1.02,6]heptan-3-one CAS No. 695-05-6

Tricyclo[2.2.1.02,6]heptan-3-one

Cat. No.: B1606349
CAS No.: 695-05-6
M. Wt: 108.14 g/mol
InChI Key: ITDQUAQMICQLER-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptan-3-one is a chemical compound with the molecular formula C7H8O . It has an average mass of 108.138 Da and a monoisotopic mass of 108.057518 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, eight hydrogen atoms, and one oxygen atom . Further structural details, including 3D models, can be found in chemical databases .


Physical And Chemical Properties Analysis

This compound has a Log Kow (Octanol-Water Partition Coefficient) of 1.46 as estimated by the KOWWIN v1.67 . This property is important in predicting the compound’s distribution in the environment.

Scientific Research Applications

Fluxional Behavior and Molecular Analysis

  • Fluxional Behavior of Tricyclo[2.2.1.02,6]heptaphosphide Trisanion : A DFT investigation revealed the fluxional nature of tricyclo[2.2.1.02,6]heptaphosphide trisanion, characterized by a degenerate [2,2]sigmatropic rearrangement, driven by negative hyperconjugation and the possibility of valence-shell expansion at anionic phosphorus atoms. This makes all phosphorus atoms equivalent, which was confirmed by 31P NMR experiments. The carbocyclic analogue of this compound does not undergo similar rearrangement due to the anionic carbon centers' inability to expand their valence shell (Bhargava et al., 2015).

Chemical Synthesis and Reactivity

  • Iodination and External Nucleophiles : Tricyclo[4.1.0.02,7]heptane was used to study reactions with iodine and external nucleophiles, revealing a mechanism for chemo- and stereoselective reactions. The study provides insights into the unique reactivity of this compound, making it a subject of interest in synthetic chemistry (Vasin et al., 2002).
  • Synthesis of Derivatives : Research involving tricyclo[4.1.0.02,7]heptane and its phenyl derivative under specific conditions led to the synthesis of complex tricyclo[4.4.0.02,7]decane derivatives. The study highlights the compound's versatility in chemical synthesis (Vasin et al., 2019).
  • Reactivity with Arenesulfonyl-Phenyldiazenes : The reaction of tricyclo[4.1.0.02,7]heptane with arenesulfonyl-phenyldiazenes through a radical mechanism indicates a potential for producing novel organic compounds with unique structural and reactive properties (Kostryukov & Masterova, 2020).

Structural Analysis and Computational Studies

  • Quantum Chemical Study of Tricycloheptane : A study using computational methods to analyze the hypothetical molecule tricyclo[3.2.0.01,3]heptane revealed a carbon atom with a highly unusual configuration. The findings demonstrate the potential of such compounds for synthetic targets and their intriguing spatial structures (Dodziuk et al., 2003).

Future Directions

The future directions for research on Tricyclo[2.2.1.02,6]heptan-3-one could include detailed studies on its synthesis, reactions, mechanism of action, and potential applications. As of now, there is limited information available on these aspects .

Biochemical Analysis

Biochemical Properties

Tricyclo[2.2.1.02,6]heptan-3-one plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. This compound interacts with various enzymes, including lipases and oxidoreductases. For instance, it has been observed that this compound can undergo enantioselective hydrolysis catalyzed by Candida cylindracea lipase, resulting in the formation of enantiomerically pure products . The nature of these interactions involves the binding of the compound to the active site of the enzyme, facilitating the hydrolysis reaction.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and receptors. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain oxidoreductases, resulting in altered redox states within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions catalyzed by oxidoreductases, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporter proteins, facilitating its distribution to different cellular compartments . Additionally, this compound can bind to specific proteins within the cell, influencing its localization and accumulation in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals and post-translational modifications . This subcellular localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-3-1-4-5(2-3)6(4)7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQUAQMICQLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875717
Record name Nortricyclenone-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-05-6
Record name Nortricyclone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortricyclanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nortricyclenone-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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